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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression, purification, and

characterization of the antimicrobial peptide plectasin using the Pichia pastoris expression

system. Plectasin, originally isolated from the fungus Pseudoplectania nigrella, exhibits potent

activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus

(MRSA), making it a promising candidate for novel antibiotic development.[1][2][3] The

protocols outlined below are compiled from established methodologies to guide researchers in

obtaining high yields of active recombinant plectasin.

Overview of Plectasin Expression in Pichia pastoris
The Pichia pastoris system is a highly effective eukaryotic platform for producing heterologous

proteins due to its ability to perform post-translational modifications, high-density cell growth,

and secreted protein expression, which simplifies purification.[4] The expression of plectasin in

P. pastoris is typically driven by the strong, tightly regulated alcohol oxidase 1 (AOX1)

promoter, which is induced by methanol.[5][6] Recent advancements, such as using multi-copy

expression cassettes linked by a 2A self-processing peptide, have significantly boosted

plectasin yields.[1][7]
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The following tables summarize quantitative data from various studies on recombinant

plectasin expression in P. pastoris.

Table 1: Plectasin Expression Yields

Expressi
on
Strategy

Scale
Induction
Time (h)

Total
Secreted
Protein
(mg/L)

Plectasin
Yield
(mg/L)

Purity (%)
Referenc
e

Single-

copy

plectasin

Flask 120 -

~79.7

(calculated

from 183.2

/ 2.3)

- [1]

Four-copy

plectasin

(2A

peptide)

Flask 120 183.2

~111.4

(calculated

from 183.2

* 0.608)

60.8 [1]

Four-copy

plectasin

(2A

peptide)

5-L

Fermenter
120 426.3

~259.2

(calculated

from 426.3

* 0.608)

60.8 [1]

Single-

copy

plectasin

- 120 748.63

~537.4

(calculated

from

748.63 *

0.7179)

71.79 [3]

Plectasin

derivative

(Ple-AB)

5-L

Fermenter
120 2900 - - [8]

Table 2: Antimicrobial Activity of Recombinant Plectasin
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Target Organism
Minimum Inhibitory
Concentration (MIC)
(μg/mL)

Reference

Staphylococcus aureus ATCC

26001
8 - 32 [1]

Food-borne antibiotic-resistant

S. aureus
8 - 32 [1]

Staphylococcus aureus 2 - 16 [8]

Staphylococcus epidermidis - [3]

Streptococcus pneumoniae - [3]

Streptococcus suis - [3]

Experimental Workflow and Signaling
The overall experimental workflow for producing recombinant plectasin in Pichia pastoris is

depicted below. The expression is primarily controlled by the methanol-inducible AOX1

promoter.

Gene Preparation Pichia pastoris Manipulation Expression & Fermentation Downstream Processing

Plectasin Gene
Synthesis & Codon Optimization

Cloning into pPICZα A
Expression Vector

Vector Linearization
(e.g., with PmeI)

Electroporation into
P. pastoris (e.g., X-33)

Selection of Transformants
(e.g., on Zeocin plates)

Colony PCR to Confirm
Integration

Inoculation in
BMGY Medium

Induction in
BMMY Medium with Methanol

Large-Scale Fermentation
(5-L Bioreactor)

Centrifugation to
Collect Supernatant

Purification
(e.g., Cation Exchange, RP-HPLC) SDS-PAGE & Western Blot Antimicrobial

Activity Assay (MIC)

Click to download full resolution via product page

Caption: Experimental workflow for recombinant plectasin production.

The core of the expression regulation is the methanol induction pathway.
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Caption: Methanol induction pathway for plectasin expression.

Detailed Experimental Protocols
Vector Construction and Transformation
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Gene Synthesis and Cloning:

Synthesize the plectasin gene with codons optimized for Pichia pastoris.

Clone the synthesized gene into the pPICZα A vector in frame with the α-factor secretion

signal. This vector allows for methanol-inducible expression and secretion of the

recombinant protein.[6]

Vector Linearization:

Linearize the recombinant pPICZα A-plectasin plasmid using a restriction enzyme like

PmeI to facilitate integration into the P. pastoris genome.[6]

Purify the linearized DNA using a standard DNA purification kit.

Pichia pastoris Transformation:

Prepare electrocompetent P. pastoris cells (e.g., strain X-33).

Transform the competent cells with the linearized vector via electroporation.

Plate the transformed cells on YPDS agar plates containing Zeocin (100 µg/mL) for

selection.

Incubate at 30°C for 3-5 days until colonies appear.

Screening of Transformants:

Confirm the integration of the plectasin gene cassette into the P. pastoris genome by

colony PCR using AOX1 primers.

Small-Scale Expression Screening
Inoculation:

Inoculate a single positive colony into 20 mL of BMGY medium (Buffered Glycerol-complex

Medium) in a 100 mL baffled flask.
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Grow at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600

of 2-6 (approximately 16-18 hours).[9]

Induction:

Harvest the cells by centrifugation at 1,000 x g for 5 minutes at room temperature.[9]

Discard the supernatant and resuspend the cell pellet in 20 mL of BMMY medium

(Buffered Methanol-complex Medium) to an OD600 of 1.0 to induce expression.[9]

Add 100% methanol to a final concentration of 0.5-1% to initiate induction.[9]

Continue to incubate at 28-30°C with shaking.

Time-Course Sampling and Analysis:

Take samples at 24, 48, 72, 96, and 120 hours post-induction.

Centrifuge the samples and collect the supernatant.

Analyze the supernatant for plectasin expression by SDS-PAGE and Western blot.

Large-Scale Fermentation
Inoculum Preparation:

Inoculate a single colony into 30 mL of BMGY medium in a 100 mL flask and grow for 16-

18 hours at 28-30°C and 250-300 rpm until an OD600 of 2-6 is reached.[9]

Bioreactor Inoculation:

Inoculate a 5-L fermenter containing BMGY medium with the seed culture.

Maintain the temperature at 30°C and pH at 5.0.

Glycerol Fed-Batch Phase:

Once the initial glycerol is consumed (indicated by a spike in dissolved oxygen), start a

glycerol fed-batch to increase biomass.
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Methanol Induction Phase:

After the glycerol fed-batch phase, add methanol to a final concentration of 0.5-1% to

induce plectasin expression.[9]

Maintain the methanol concentration throughout the induction phase (typically 96-120

hours).

Harvesting:

After 120 hours of induction, harvest the culture by centrifugation to separate the cells

from the supernatant containing the secreted plectasin. The supernatant can be stored at

-80°C.[9]

Plectasin Purification
Clarification of Supernatant:

Centrifuge the culture supernatant at a higher speed (e.g., 10,000 x g for 20 minutes) to

remove any remaining cells and debris.

Filter the supernatant through a 0.45 µm filter.

Cation Exchange Chromatography:

Equilibrate a cation exchange column (e.g., SP Sepharose) with a suitable buffer (e.g., 20

mM sodium phosphate, pH 6.0).

Load the clarified supernatant onto the column.

Wash the column with the equilibration buffer to remove unbound proteins.

Elute the bound plectasin using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration

buffer).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
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For further purification, subject the plectasin-containing fractions from the ion exchange

chromatography to RP-HPLC on a C18 column.

Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid to elute the peptide.

Verification:

Analyze the purified fractions by SDS-PAGE to confirm purity and molecular weight.

Confirm the identity of plectasin by MALDI-TOF mass spectrometry.[3]

Antimicrobial Activity Assay (MIC Determination)
Bacterial Strains and Culture Conditions:

Use standard strains of Gram-positive bacteria such as Staphylococcus aureus ATCC

26001.

Culture the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic

phase.

Microdilution Assay:

Perform a serial two-fold dilution of the purified plectasin in a 96-well microtiter plate.

Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and

add it to each well.

Include positive (bacteria with a known antibiotic like vancomycin) and negative (bacteria

only) controls.

Incubation and Reading:

Incubate the plates at 37°C for 18-24 hours.

The MIC is defined as the lowest concentration of plectasin that completely inhibits visible

bacterial growth.
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Stability and Characterization
Thermal and pH Stability: The antimicrobial activity of plectasin is stable over a wide pH

range (2.0-10.0) and at high temperatures (100°C for 1 hour).[3][8]

Protease Resistance: Plectasin shows remarkable resistance to proteases such as papain

and pepsin.[3]

Ion Dependence: The activity of plectasin can be enhanced by the presence of calcium

ions.[10]

These protocols and data provide a comprehensive guide for the successful production and

evaluation of recombinant plectasin in Pichia pastoris, a critical step in the development of

new antimicrobial therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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